

Application Notes: Synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine

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Compound of Interest

Compound Name: 6-nitro-3,4-dihydro-2H-1,4-benzoxazine

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This document provides a detailed protocol for the synthesis of **6-nitro-3,4-dihydro-2H-1,4-benzoxazine**, a heterocyclic compound utilized as a building block in medicinal chemistry and materials science.[1][2] The synthesis is a two-step process commencing with the partial reduction of 2,4-dinitrophenol to form the key intermediate, 2-amino-4-nitrophenol, followed by a cyclization reaction to yield the final product.

Compound Profile:

Identifier	Value
IUPAC Name	6-nitro-3,4-dihydro-2H-1,4-benzoxazine
CAS Number	28226-22-4[1][3][4][5]
Molecular Formula	C ₈ H ₈ N ₂ O ₃ [3][4]
Molecular Weight	180.16 g/mol [3][4]
Appearance	Orange to brown solid/powder[5][6]

| Melting Point | 117-122.5 °C[5][6] |

Safety and Handling

Extreme caution is required when handling the materials involved in this synthesis.

- **6-nitro-3,4-dihydro-2H-1,4-benzoxazine** is classified as acutely toxic if swallowed (GHS Category 3), causes skin irritation, and serious eye irritation.[3][7][8] The GHS pictogram is GHS06 (skull and crossbones) with the signal word "Danger".[3] It is transported as a toxic solid under UN2811.[9]
- 2,4-Dinitrophenol is highly toxic, an irritant, and poses an explosion risk.
- Sodium Sulfide is corrosive and toxic. Contact with acid releases highly toxic hydrogen sulfide gas.
- 1,2-Dibromoethane is a suspected carcinogen and is highly toxic.
- Dimethylformamide (DMF) is a skin irritant and a suspected teratogen.

Required Personal Protective Equipment (PPE):

- Chemical-resistant gloves (nitrile or neoprene).
- Chemical safety goggles and a full-face shield.
- A laboratory coat.
- All procedures must be conducted within a certified chemical fume hood to avoid inhalation of dust and vapors.

Experimental Protocols

Part 1: Synthesis of 2-Amino-4-nitrophenol Intermediate

This procedure is adapted from a well-established method for the selective reduction of one nitro group on 2,4-dinitrophenol.[10]

Materials and Reagents:

Reagent	MW (g/mol)	Amount	Moles	Equivalents
2,4-Dinitrophenol	184.11	50.0 g	0.272	1.0
Ammonium Chloride	53.49	100.0 g	1.869	6.9
Sodium Sulfide (60% fused)	78.04	117.0 g	0.900 (active)	3.3
Conc. Ammonia (28%)	17.03	16.7 mL	-	-
Glacial Acetic Acid	60.05	~17 mL	-	-

| Deionized Water | 18.02 | ~850 mL | - | - |

Procedure:

- **Setup:** In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 50.0 g (0.272 mol) of 2,4-dinitrophenol in 415 mL of water.
- **Addition:** Begin stirring and add 100.0 g (1.869 mol) of ammonium chloride and 16.7 mL of concentrated aqueous ammonia. Heat the mixture to 85 °C using a water bath.
- **Reduction:** Turn off the heat. When the mixture cools to 70 °C, add 117.0 g of 60% fused sodium sulfide in ~15 g portions every 5-10 minutes. The temperature should be maintained between 80-85 °C, using external cooling (e.g., a wet cloth) if necessary.[\[10\]](#)
- **Digestion & Filtration:** After the final addition, heat the reaction mixture at 85 °C for an additional 15 minutes. Filter the hot mixture through a pre-heated Büchner funnel to remove insoluble byproducts.[\[10\]](#)
- **Crystallization:** Transfer the hot filtrate to a beaker and allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

- **Isolation & Purification:** Collect the crude product by vacuum filtration. Dissolve the solid in 250 mL of boiling water and acidify the solution with glacial acetic acid until it is acidic to litmus paper (~17 mL).^[10] Activated carbon can be added to decolorize the solution if needed.
- **Final Product:** Filter the hot solution and allow the filtrate to cool to 20 °C. Collect the resulting brown crystals of 2-amino-4-nitrophenol by vacuum filtration and dry them in a vacuum oven at 60 °C. The expected yield is approximately 65%.^[10]

Part 2: Synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine

This step involves the N-alkylation followed by intramolecular O-alkylation (cyclization) of the 2-amino-4-nitrophenol intermediate.

Materials and Reagents:

Reagent	MW (g/mol)	Amount	Moles	Equivalents
2-Amino-4-nitrophenol	154.12	10.0 g	0.065	1.0
1,2-Dibromoethane	187.86	7.5 mL (16.3 g)	0.087	1.34
Potassium Carbonate (anhydrous)	138.21	27.0 g	0.195	3.0

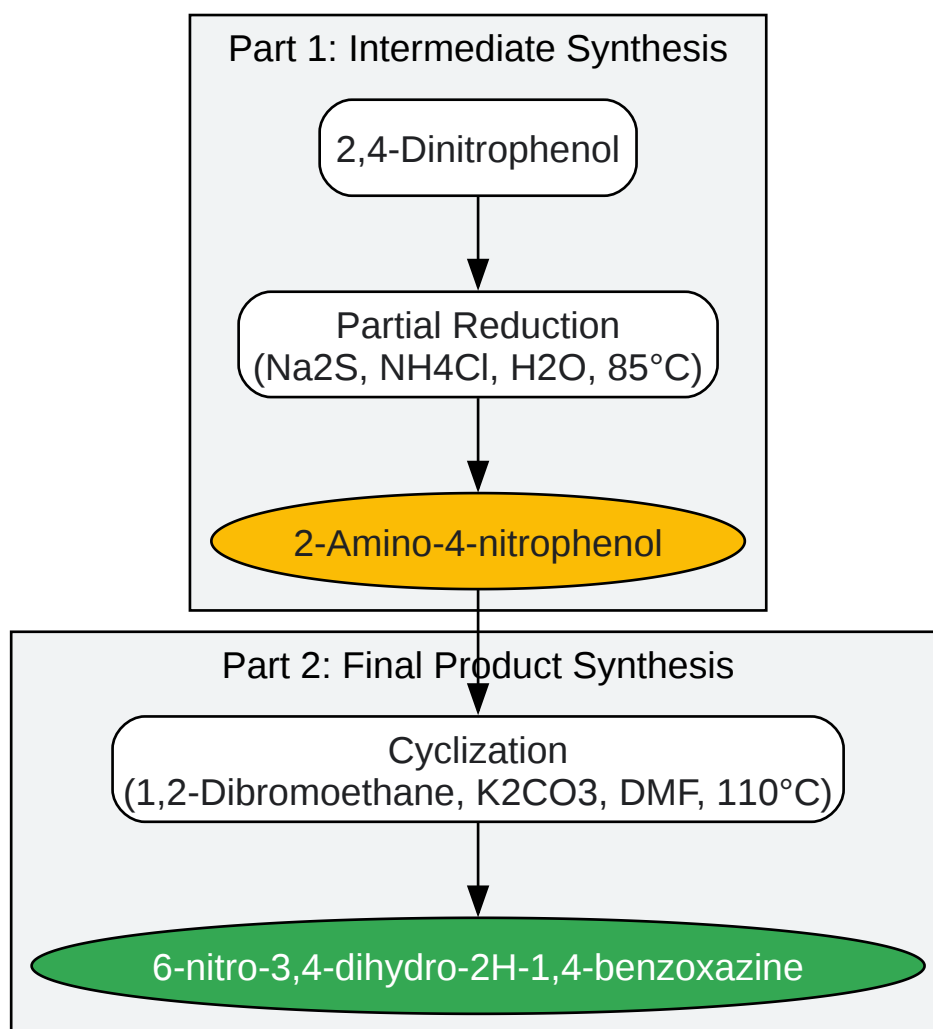
| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - | - |

Procedure:

- **Setup:** To a 250 mL round-bottom flask, add 10.0 g (0.065 mol) of 2-amino-4-nitrophenol, 27.0 g (0.195 mol) of anhydrous potassium carbonate, and 150 mL of anhydrous DMF.
- **Addition:** Equip the flask with a reflux condenser and a magnetic stir bar. Add 7.5 mL (0.087 mol) of 1,2-dibromoethane to the stirring suspension.

- **Reaction:** Heat the mixture to 100-110 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water. A precipitate should form.
- **Isolation:** Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.
- **Purification:** The crude product can be purified by recrystallization from ethanol or isopropanol to yield the final product as an orange or brown solid.
- **Drying:** Dry the purified **6-nitro-3,4-dihydro-2H-1,4-benzoxazine** in a vacuum oven at 50 °C.

Synthesis Workflow



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Caption: Workflow for the two-step synthesis of **6-nitro-3,4-dihydro-2H-1,4-benzoxazine**.

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References

- 1. calpaclab.com [calpaclab.com]

- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Nitro-3,4-dihydro-2H-benzo b 1,4 oxazine 28226-22-4 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. H33900.03 [thermofisher.com]
- 6. chembk.com [chembk.com]
- 7. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C₈H₆N₂O₄ | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
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